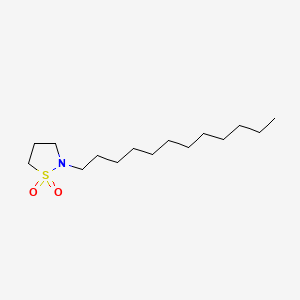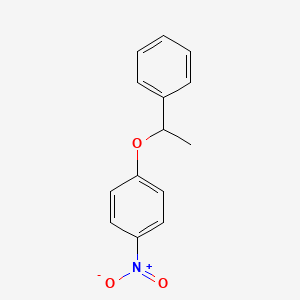
1-Nitro-4-(1-phenylethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Nitro-4-(1-phenylethoxy)benzene is an organic compound with the molecular formula C14H13NO3 It is a derivative of benzene, characterized by the presence of a nitro group (-NO2) and a phenylethoxy group (-OCH2CH3) attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Nitro-4-(1-phenylethoxy)benzene can be synthesized through electrophilic aromatic substitution reactionsThe nitration process typically uses concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) as reagents .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, starting from benzene. The steps include nitration, followed by etherification to introduce the phenylethoxy group. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Nitro-4-(1-phenylethoxy)benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas (H2) in the presence of a catalyst.
Substitution: The phenylethoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Sodium ethoxide (NaOEt) in ethanol as a nucleophile.
Major Products Formed:
Reduction: 1-Amino-4-(1-phenylethoxy)benzene.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
1-Nitro-4-(1-phenylethoxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Nitro-4-(1-phenylethoxy)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The nitro group acts as an electron-withdrawing group, making the benzene ring more susceptible to nucleophilic attack. This property is exploited in various chemical reactions to modify the compound and introduce new functional groups .
Comparison with Similar Compounds
1-Nitro-4-(phenylmethoxy)benzene: Similar structure but with a phenylmethoxy group instead of a phenylethoxy group.
1-Ethoxy-4-nitrobenzene: Contains an ethoxy group instead of a phenylethoxy group.
Uniqueness: 1-Nitro-4-(1-phenylethoxy)benzene is unique due to the presence of both a nitro group and a phenylethoxy group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and industrial applications .
Properties
CAS No. |
73259-67-3 |
|---|---|
Molecular Formula |
C14H13NO3 |
Molecular Weight |
243.26 g/mol |
IUPAC Name |
1-nitro-4-(1-phenylethoxy)benzene |
InChI |
InChI=1S/C14H13NO3/c1-11(12-5-3-2-4-6-12)18-14-9-7-13(8-10-14)15(16)17/h2-11H,1H3 |
InChI Key |
JYOYYRCYSXQWLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)OC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



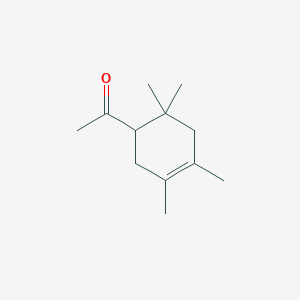

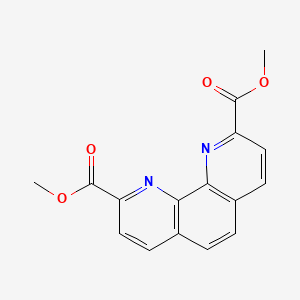
![4,4'-[(Thiophen-2-yl)methylene]bis(N,N-diethylaniline)](/img/structure/B14443420.png)
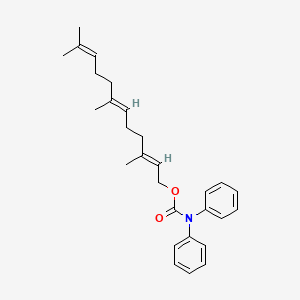
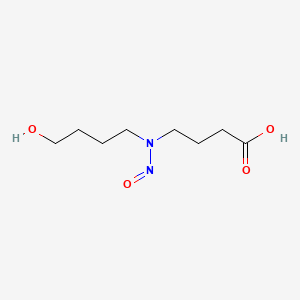
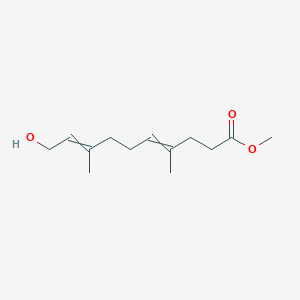

![[Anilino(methylamino)methylidene]propanedinitrile](/img/structure/B14443459.png)
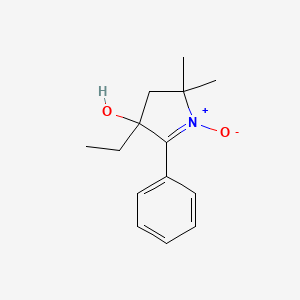
![3-(1-Hydroxyethyl)-4-[(triphenylmethyl)sulfanyl]azetidin-2-one](/img/structure/B14443461.png)
